molecular formula C7H12O3 B118780 Ethyl propionylacetate CAS No. 4949-44-4

Ethyl propionylacetate

Cat. No. B118780
Key on ui cas rn: 4949-44-4
M. Wt: 144.17 g/mol
InChI Key: UDRCONFHWYGWFI-UHFFFAOYSA-N
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Patent
US04151288

Procedure details

Sulphuryl chloride (286 g.) was added dropwise to a solution of ethyl 3-oxopentanoate (300 g.) in chloroform (250 ml.) at 10°-15°. Following addition the mixture was stirred overnight at room temperature, heated under reflux for 0.5 hours and cooled. After washing with water, sodium bicarbonate and water, the solution was dried (sodium sulphate), concentrated, and fractionated to yield ethyl 2-chloro-3-oxopentanoate, b.p. 94°-96°/14 mm.
Quantity
286 g
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:4])(=O)=O.[O:6]=[C:7]([CH2:14][CH3:15])[CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10]>C(Cl)(Cl)Cl>[Cl:4][CH:8]([C:7](=[O:6])[CH2:14][CH3:15])[C:9]([O:11][CH2:12][CH3:13])=[O:10]

Inputs

Step One
Name
Quantity
286 g
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
Quantity
300 g
Type
reactant
Smiles
O=C(CC(=O)OCC)CC
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
addition the mixture
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 0.5 hours
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
WASH
Type
WASH
Details
After washing with water, sodium bicarbonate and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the solution was dried (sodium sulphate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC(C(=O)OCC)C(CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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